6-Fluoro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
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Overview
Description
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a fluorinated biphenyl derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluoro group at the 6th position and a trifluoromethyl group at the 4’ position on the biphenyl structure, along with a carboxylic acid functional group at the 2nd position. Its molecular formula is C14H9F3O2 and it has a molecular weight of 266.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Starting Materials: The reaction requires an aryl halide (such as 6-fluorobromobenzene) and a boronic acid derivative (such as 4’-(trifluoromethyl)phenylboronic acid).
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used.
Base: A base such as potassium carbonate (K2CO3) is added to facilitate the reaction.
Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in lipid metabolism, leading to a reduction in serum cholesterol and triglyceride levels.
Pathways Involved: The compound modulates pathways related to lipid biosynthesis and degradation, contributing to its hypolipidemic effects.
Comparison with Similar Compounds
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: can be compared with other similar compounds:
4’-(Trifluoromethyl)biphenyl-2-carboxylic acid: Lacks the fluoro group at the 6th position, which may affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)benzoic acid: Contains a single benzene ring with a trifluoromethyl group, differing in structure and potentially in function.
3-(Trifluoromethyl)benzoic acid: Similar in structure but with the trifluoromethyl group at a different position, leading to different chemical properties.
Conclusion
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. Additionally, its biological activities open up possibilities for therapeutic applications, particularly in the treatment of lipid disorders.
Properties
Molecular Formula |
C14H8F4O2 |
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Molecular Weight |
284.20 g/mol |
IUPAC Name |
3-fluoro-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8F4O2/c15-11-3-1-2-10(13(19)20)12(11)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) |
InChI Key |
XRWZRLAEBMOGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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